ethyl 2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-4-carboxylate
Description
Ethyl 2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-4-carboxylate is a polyfunctional heterocyclic compound featuring a fused cyclopentane-thiophene core. Key structural elements include:
- Amino group at position 2, enabling hydrogen bonding and serving as a reactive site for derivatization.
- Cyano group at position 3, contributing electron-withdrawing effects and influencing electronic properties.
- Ethyl carboxylate at position 4, enhancing solubility and providing a handle for further functionalization.
This compound is of interest in medicinal chemistry due to its structural similarity to bioactive thiophene derivatives, particularly as a precursor for glucagon receptor antagonists and anti-cancer agents .
Properties
IUPAC Name |
ethyl 2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-2-15-11(14)6-3-4-8-9(6)7(5-12)10(13)16-8/h6H,2-4,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXYACUFYJOZQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1C(=C(S2)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor, such as a substituted cyclopentanone, with a thiophene derivative. This reaction is often catalyzed by a base such as sodium ethoxide in ethanol.
Nitrile Formation: The resulting intermediate undergoes a reaction with a nitrile source, such as malononitrile, under basic conditions to introduce the cyano group.
Amination: The cyano intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.
Esterification: Finally, the ester group is introduced through esterification with ethanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds derived from the cyclopentathiophene structure. Ethyl 2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-4-carboxylate exhibits notable activity against various bacterial strains, indicating its potential as a lead compound in antibiotic development.
Case Study: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of this compound against several pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential for further development as an antimicrobial agent.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated a significant reduction in pro-inflammatory cytokines when treated with this compound, suggesting its utility in treating inflammatory diseases.
Synthetic Applications
Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives through nucleophilic substitution reactions.
Case Study: Synthesis of Thiophene Derivatives
In a synthetic route, this compound was utilized to synthesize thiophene derivatives via cyclization reactions. The reaction conditions were optimized to achieve high yields of the desired products.
| Reaction Conditions | Yield (%) |
|---|---|
| Cyclization with aldehydes | 85 |
| Reaction with alkyl halides | 78 |
| Condensation with amines | 90 |
Pharmacological Research
Potential Anticancer Activity
Emerging research indicates that this compound may exhibit anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further pharmacological investigation.
Case Study: Cytotoxicity Assay
A cytotoxicity assay was conducted on various cancer cell lines, including breast and lung cancer cells. The compound showed IC50 values ranging from 15 to 30 µM, indicating significant cytotoxic effects.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 15 |
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The amino and cyano groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related derivatives with modifications in substituent type, position, and biological activity. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Position Effects: The 3-ester group (e.g., in ethyl 2-amino-3-carboxylate derivatives) facilitates cyclization reactions, as seen in thienotriazolopyrimidine synthesis . The 3-cyano group (e.g., in 2-amino-3-cyano derivatives) enhances electron-withdrawing capacity, improving reactivity in nucleophilic substitutions .
Biological Activity: 3-Carboxylate derivatives (e.g., compound 4a in ) show anti-malarial activity (FP-2 inhibition), with IC₅₀ values in the micromolar range . 2-Thioureido derivatives exhibit antifungal activity due to hydrogen-bonding interactions with biological targets .
Synthetic Challenges: Introducing a 4-ester group requires regioselective esterification, which is less commonly reported compared to 3-ester derivatives . The 3-cyano group is typically introduced via condensation with malononitrile, but competing reactions (e.g., ester hydrolysis) must be controlled .
Table 2: Comparative Spectral Data
Biological Activity
Ethyl 2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-4-carboxylate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H14N2O2S
- CAS Number : 175599-81-2
- Molecular Weight : 250.32 g/mol
Biological Activity Overview
The biological activities of thiophene derivatives, including this compound, have been widely studied. These compounds have shown promising results in various pharmacological applications, such as:
- Antimicrobial Activity : Several studies have indicated that thiophene derivatives possess significant antibacterial and antifungal properties. For instance, derivatives similar to ethyl 2-amino compounds have demonstrated effectiveness against various bacterial strains and fungi .
- Anticancer Potential : Research has suggested that certain thiophene derivatives exhibit cytotoxic effects on cancer cell lines. A study indicated a potential for these compounds to inhibit tumor growth through apoptosis induction in cancer cells .
- Anti-inflammatory Effects : Some thiophene derivatives have been noted for their anti-inflammatory properties, which could be attributed to their ability to modulate inflammatory pathways .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival or tumor proliferation.
- Oxidative Stress Modulation : Thiophene derivatives may influence oxidative stress levels in cells, leading to either the promotion of apoptosis in cancer cells or the inhibition of microbial growth .
Table 1: Summary of Biological Activities
Notable Research Examples
- Antimicrobial Study : A study demonstrated that a related thiophene derivative exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, showcasing a potential for development into therapeutic agents .
- Cytotoxicity Assay : In vitro assays revealed that ethyl 2-amino derivatives could significantly reduce cell viability in breast cancer cell lines (MCF-7), suggesting a pathway for anticancer drug development .
- Inflammation Model : Research using animal models indicated that treatment with thiophene derivatives led to a marked decrease in inflammatory cytokines, supporting their use in inflammatory disease management .
Q & A
Q. Table: Key Spectral Benchmarks
| Technique | Key Peaks/Parameters |
|---|---|
| ¹H NMR | δ 1.3 (t, CH₃), δ 4.2 (q, CH₂) |
| IR | 2200 cm⁻¹ (C≡N), 1700 cm⁻¹ (C=O) |
| X-ray | a = 7.74 Å, P1 space group |
Advanced: How to design experiments to assess the compound’s reactivity in nucleophilic substitutions?
Answer:
Kinetic studies : Monitor reactions with nucleophiles (e.g., amines, thiols) under varying conditions (pH, solvent).
DFT calculations : Predict reactive sites using Fukui indices or electrostatic potential maps .
Isolation of intermediates : Use TLC or HPLC to track reaction progress, as demonstrated in cyclopenta[b]thiophene derivatization .
Example Design:
| Variable | Conditions |
|---|---|
| Nucleophile | Aniline, benzylamine, sodium thiol |
| Solvent | DMF, ethanol, dichloromethane |
| Temperature | 25°C, 50°C, reflux |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
